molecular formula C10H8N2O3 B1306287 (Quinazolin-4-yloxy)-acetic acid CAS No. 842959-64-2

(Quinazolin-4-yloxy)-acetic acid

Cat. No. B1306287
M. Wt: 204.18 g/mol
InChI Key: ILCNFBGYXLMVEH-UHFFFAOYSA-N
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Description

“(Quinazolin-4-yloxy)-acetic acid” is a chemical compound with the molecular formula C10H8N2O3 and a molecular weight of 204.18 . It is also known as 2-(quinazolin-4-yloxy)acetic acid .


Synthesis Analysis

The synthesis of quinazolinone derivatives, which include “(Quinazolin-4-yloxy)-acetic acid”, has been studied . The synthesis involves the reaction of anthranilic acid with amide .


Molecular Structure Analysis

The molecular structure of “(Quinazolin-4-yloxy)-acetic acid” has been confirmed by means of single-crystal X-ray diffraction analysis .


Chemical Reactions Analysis

The chemical reactions involving “(Quinazolin-4-yloxy)-acetic acid” have been studied in the context of its metal complexes with Mn2+, Co2+, Ni2+ Cu2+, and Zn2+ ions .


Physical And Chemical Properties Analysis

“(Quinazolin-4-yloxy)-acetic acid” is a powder at room temperature .

Scientific Research Applications

Synthesis and Characterization

(Quinazolin-4-yloxy)-acetic acid and its derivatives have been extensively studied for their synthesis and characterization. For example, metal complexes of 2-Phenyl-3,4-dihydro-quinazolin-4-yloxy)-acetic acid with various ions like Mn2+, Co2+, Ni2+ Cu2+, and Zn2+ have been synthesized and characterized using techniques such as IR, NMR, and thermal analysis (Hussien et al., 2017). Similarly, novel hydrazide derivatives of quinazolin-4-yloxy-acetic acid have been synthesized and their structures confirmed through IR, NMR, and mass spectra analysis, with an exploration of their potential biological activities (Havaldar & Patil, 2008).

Biological Applications

The biological applications of quinazolin-4-yloxy-acetic acid derivatives are diverse. For instance, some derivatives have been tested for their analgesic and anti-inflammatory activities, displaying potential as pharmaceutical agents with lower ulcerogenic effects (Daidone et al., 1999). Additionally, certain quinazolin-4-one derivatives have shown promise in the treatment of Alzheimer's disease due to their selective inhibition of histone deacetylase-6 and their ability to decrease beta-amyloid aggregation, which is a hallmark of Alzheimer's pathology (Yu et al., 2013).

Antimicrobial and Antifungal Activities

Several studies have explored the antimicrobial and antifungal properties of quinazolin-4-yloxy-acetic acid derivatives. For example, synthesis of triazole derivatives from this compound and their evaluation for biological activity against various bacteria and fungi showed promising results (Havaldar & Patil, 2008). Another study on the synthesis and antimicrobial activity of novel quinazolin-4(3H)-ones showed that these compounds exhibited better antibacterial than antifungal activities (Gupta et al., 2008).

Safety And Hazards

The safety information for “(Quinazolin-4-yloxy)-acetic acid” indicates that it may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .

properties

IUPAC Name

2-quinazolin-4-yloxyacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O3/c13-9(14)5-15-10-7-3-1-2-4-8(7)11-6-12-10/h1-4,6H,5H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILCNFBGYXLMVEH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NC=N2)OCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70389874
Record name (quinazolin-4-yloxy)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70389874
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Quinazolin-4-yloxy)-acetic acid

CAS RN

842959-64-2
Record name (quinazolin-4-yloxy)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70389874
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(quinazolin-4-yloxy)acetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
M Megahed, W Fathalla… - Journal of Heterocyclic …, 2018 - Wiley Online Library
A series of methyl 2‐(2‐(2‐arylquinazolin‐4‐yl)oxy) acetylamino alkanoate have been developed via N,N′‐dicyclohexylcarbodiimide coupling of (2‐arylquinazolin‐4‐yloxy) acetic …
Number of citations: 12 onlinelibrary.wiley.com
MA Hussien, W Fathalla, F Mahmoud, MI Megahed - academia.edu
2-Phenyl-3, 4-dihydro-quinazolin-4-yloxy)-acetic acid (L1) metal complexes with Mn2+, Co2+, Ni2+ Cu2+, and Zn2+ ions were studied and the structure of the complexes were …
Number of citations: 2 www.academia.edu
A Kumar, N Kumari, S Bhattacherjee… - European Journal of …, 2022 - Elsevier
New chemical scaffolds with novel mechanism of action are urgently needed for the treatment of drug resistant tuberculosis. The oxidative phosphorylation pathway of Mycobacterium …
Number of citations: 3 www.sciencedirect.com
MA Hussien, W Fathalla, FM Abd-Elrahim… - International Journal …, 2017 - researchgate.net
[2-(4-Methoxy-phenyl)-3, 4-dihydro-quinazolin-4-yloxy]-acetic acid (L1) metal complexes with Mn2+, Co2+, Ni2+ Cu2+, and Zn2+ ions were studied and the structure of the complexes …
Number of citations: 0 www.researchgate.net
JK Lee, YJ Kim, EY Lee, DK Kim… - Journal of Applied …, 2005 - researchgate.net
To develop an enzyme-linked immunosorbent assay (ELISA) for the detection of the residues of the acaricide fenazaquin, five haptens were synthesized and assessed. A competitive …
Number of citations: 3 www.researchgate.net

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